(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1259169-82-8
VCID: VC7555363
InChI: InChI=1S/C12H6Cl2N2O4/c13-9-5-6-10(14)15-11(9)12(17)20-8-3-1-7(2-4-8)16(18)19/h1-6H
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=N2)Cl)Cl
Molecular Formula: C12H6Cl2N2O4
Molecular Weight: 313.09

(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate

CAS No.: 1259169-82-8

Cat. No.: VC7555363

Molecular Formula: C12H6Cl2N2O4

Molecular Weight: 313.09

* For research use only. Not for human or veterinary use.

(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate - 1259169-82-8

Specification

CAS No. 1259169-82-8
Molecular Formula C12H6Cl2N2O4
Molecular Weight 313.09
IUPAC Name (4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate
Standard InChI InChI=1S/C12H6Cl2N2O4/c13-9-5-6-10(14)15-11(9)12(17)20-8-3-1-7(2-4-8)16(18)19/h1-6H
Standard InChI Key FYSOULUFWLZSSP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=N2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate. Its molecular formula is C₁₂H₆Cl₂N₂O₄, with a molecular weight of 313.10 g/mol (calculated based on isotopic composition). The structure comprises:

  • A pyridine ring substituted with chlorine atoms at positions 3 and 6.

  • A carboxylate ester group at position 2, linking the pyridine ring to a 4-nitrophenyl group.

  • A nitro group (-NO₂) at the para position of the phenyl ring.

This configuration is analogous to compounds such as (4-nitrophenyl) (6R)-6-(phenylmethoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate (PubChem CID: 145989121), which shares the 4-nitrophenyl ester motif but differs in pyridine substitution and stereochemistry .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, insights can be inferred from related structures:

  • Infrared (IR) Spectroscopy: Expected peaks include C=O stretching (~1720 cm⁻¹ for the ester), aromatic C-H stretching (~3050 cm⁻¹), and asymmetric NO₂ stretching (~1520 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the pyridine protons (δ 7.5–8.5 ppm), aromatic protons of the 4-nitrophenyl group (δ 8.1–8.3 ppm), and methyl/methylene groups if present.

    • ¹³C NMR: Carboxylate carbon (~165 ppm), aromatic carbons (~120–150 ppm), and nitro group-associated carbons .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate likely involves a two-step process:

Step 1: Synthesis of 3,6-Dichloropyridine-2-carboxylic Acid

3,6-Dichloropyridine-2-carboxylic acid can be prepared via chlorination of pyridine-2-carboxylic acid using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, Methyl 3,4-dichloropyridine-2-carboxylate (CAS 343781-52-2) is synthesized through similar chlorination and esterification steps .

Step 2: Esterification with 4-Nitrophenol

The carboxylic acid is esterified with 4-nitrophenol under acidic or coupling conditions. A common method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, facilitating the formation of the ester bond .

Representative Reaction:

3,6-Dichloropyridine-2-carboxylic acid+4-NitrophenolDCC, DMAP(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate\text{3,6-Dichloropyridine-2-carboxylic acid} + \text{4-Nitrophenol} \xrightarrow{\text{DCC, DMAP}} \text{(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate}

Yield and Optimization

  • Yield: Typical esterification reactions under optimized conditions achieve 70–85% yield.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

PropertyValue/Description
Molecular Weight313.10 g/mol
Melting PointEstimated 120–135°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in EtOH
LogP (Partition Coefficient)~2.8 (predicted)
StabilitySensitive to hydrolysis under basic conditions

The nitro and chlorine substituents enhance the compound’s electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions.

Research Directions

Catalytic Reduction

The nitro group can be selectively reduced to an amine using hydrogen gas and palladium catalysts, yielding 3,6-dichloro-2-(4-aminophenyl)carbonylpyridine, a potential precursor for heterocyclic amines.

Biological Screening

Future studies should evaluate:

  • Antibacterial activity against Gram-positive/negative strains.

  • Inhibition of cancer cell lines (e.g., MCF-7, HeLa).

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